molecular formula C20H19Cl2P B14312991 Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane CAS No. 109974-77-8

Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane

Cat. No.: B14312991
CAS No.: 109974-77-8
M. Wt: 361.2 g/mol
InChI Key: UKMJTAWROUMFIL-UHFFFAOYSA-N
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Description

Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three organic groups. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tertiary phosphines, including dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of a Grignard reagent with a corresponding chlorophosphine can yield the desired tertiary phosphine .

Industrial Production Methods

Industrial production of tertiary phosphines often involves similar synthetic routes but on a larger scale. The use of organolithium compounds and halogenophosphines is also common in industrial settings. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .

Scientific Research Applications

Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism by which dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane include other tertiary phosphines such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the presence of 2-methylphenyl groups. This unique structure can influence its reactivity and the types of complexes it forms with transition metals, making it suitable for specific catalytic applications .

Properties

CAS No.

109974-77-8

Molecular Formula

C20H19Cl2P

Molecular Weight

361.2 g/mol

IUPAC Name

dichloro-bis(2-methylphenyl)-phenyl-λ5-phosphane

InChI

InChI=1S/C20H19Cl2P/c1-16-10-6-8-14-19(16)23(21,22,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15H,1-2H3

InChI Key

UKMJTAWROUMFIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2)(C3=CC=CC=C3C)(Cl)Cl

Origin of Product

United States

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